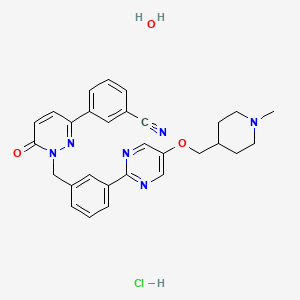

Tepotinib Hydrochloride

Description

See also: Tepotinib (has active moiety).

Structure

3D Structure of Parent

Properties

CAS No. |

1234780-14-3 |

|---|---|

Molecular Formula |

C29H31ClN6O3 |

Molecular Weight |

547.0 g/mol |

IUPAC Name |

3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile;hydrate;hydrochloride |

InChI |

InChI=1S/C29H28N6O2.ClH.H2O/c1-34-12-10-21(11-13-34)20-37-26-17-31-29(32-18-26)25-7-3-5-23(15-25)19-35-28(36)9-8-27(33-35)24-6-2-4-22(14-24)16-30;;/h2-9,14-15,17-18,21H,10-13,19-20H2,1H3;1H;1H2 |

InChI Key |

KZVOMLRKFJUTLK-UHFFFAOYSA-N |

SMILES |

CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N.O.Cl |

Canonical SMILES |

CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N.O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Tepotinib Hydrochloride in MET-Driven Cancers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of tepotinib hydrochloride, a potent and highly selective MET inhibitor, in cancers driven by MET alterations.

Introduction to MET Signaling and its Dysregulation in Cancer

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in normal cellular processes, including proliferation, motility, migration, and invasion.[1] Upon binding its ligand, hepatocyte growth factor (HGF), the MET receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular kinase domain.[2][3] This activation triggers the recruitment of downstream signaling proteins and the subsequent activation of several intracellular pathways, primarily the RAS/MAPK, PI3K/AKT, and STAT pathways, which are critical for cell growth and survival.[4][5]

In various cancers, aberrant activation of the MET signaling pathway can drive tumorigenesis, promote aggressive tumor behavior, and lead to poor clinical prognosis.[2][5] This dysregulation can occur through several mechanisms, including MET gene amplification, overexpression, and mutations.[6] A key oncogenic alteration is the skipping of exon 14 in the MET gene (METex14 skipping), which results from mutations in the splice sites flanking this exon.[7][8] This genetic aberration leads to the deletion of the juxtamembrane domain of the MET receptor, a region critical for its negative regulation.[8][9] Specifically, the loss of the CBL E3 ubiquitin ligase binding site within this domain impairs receptor ubiquitination and degradation, leading to sustained MET signaling and oncogenic activity.[10][11]

This compound: A Highly Selective MET Inhibitor

Tepotinib is an orally bioavailable, potent, and highly selective, ATP-competitive, small-molecule inhibitor of the MET receptor tyrosine kinase.[6][12] It is classified as a type Ib inhibitor, binding to the MET kinase domain in a U-shaped conformation.[6] This specific binding mode allows tepotinib to effectively block MET autophosphorylation and subsequent activation of downstream signaling pathways.[6][12]

Biochemical Potency and Selectivity

Tepotinib demonstrates potent and selective inhibition of MET kinase activity in biochemical assays.

| Parameter | Value | Assay Type | Reference(s) |

| IC50 (MET Kinase Activity) | 1.7 nM, 1.8 nM | Biochemical flash-plate assay | [6] |

| Selectivity | >1,000-fold for MET over 236 of 241 other kinases | Kinase panel screening | [13] |

Inhibition of Cellular MET Signaling

In cellular assays, tepotinib effectively inhibits both HGF-dependent and -independent MET phosphorylation, leading to the suppression of downstream signaling cascades.

| Cell Line | MET Alteration | IC50 (Cell Viability) | Reference(s) |

| MKN-45 | MET amplification | 6 nM | [6] |

| SNU-5 | MET amplification | Not specified, but sensitive | [14] |

| Hs746T | MET exon 14 skipping | Not specified, but sensitive | [15] |

| EBC-1 | MET amplification | Not specified, but sensitive | [15] |

Mechanism of Action in MET Exon 14 Skipping NSCLC

Tepotinib is particularly effective in non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping alterations. By directly inhibiting the constitutively active MET receptor, tepotinib effectively abrogates the oncogenic signaling that drives tumor growth and survival in this patient population.[10][16]

Clinical Efficacy in METex14 Skipping NSCLC: The VISION Study

The pivotal Phase II VISION study evaluated the efficacy and safety of tepotinib in patients with advanced NSCLC harboring METex14 skipping alterations. The study demonstrated robust and durable clinical activity.

| Endpoint | Treatment-Naïve Patients (n=164) | Previously Treated Patients (n=149) | Overall Population (N=313) | Reference(s) |

| Objective Response Rate (ORR) | 57.3% (95% CI, 49.4-65.0) | 45.0% (95% CI, 36.8-53.3) | 51.4% (95% CI, 45.8-57.1) | [4] |

| Median Duration of Response (mDOR) | 46.4 months (95% CI, 13.8-NE) | 12.6 months (95% CI, 9.5-18.5) | 18.0 months (95% CI, 12.4-46.4) | [4] |

| Median Progression-Free Survival (mPFS) | Not Reported | Not Reported | 11.2 months (95% CI, 9.5-13.8) | [17] |

| Median Overall Survival (mOS) | Not Reported | Not Reported | 19.6 months (95% CI, 16.2-22.9) | [17] |

NE: Not Estimable

Detailed Experimental Protocols

Biochemical MET Kinase Inhibition Assay (Flash-Plate Assay)

This assay quantifies the ability of a compound to inhibit the kinase activity of the MET receptor in a biochemical setting.

Methodology:

-

Reagents:

-

His6-tagged recombinant human MET kinase domain (amino acid residues 974-end).[7]

-

[γ-33P]-labeled ATP.[7]

-

Biotinylated peptide substrate (e.g., biotin-poly-AlaGluLysTyr, 6:2:5:1).[7]

-

Assay Buffer (e.g., 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM MgCl2).[8]

-

Stop Solution (e.g., 50 mM EDTA).[8]

-

Scintillation Proximity Assay (SPA) beads (streptavidin-coated).[6]

-

-

Procedure:

-

The MET kinase, peptide substrate, and varying concentrations of tepotinib are incubated in the assay buffer.

-

The kinase reaction is initiated by the addition of [γ-33P]-ATP and allowed to proceed for a defined period (e.g., 30 minutes at 30°C).[8]

-

The reaction is terminated by the addition of the stop solution.

-

Streptavidin-coated SPA beads are added to the wells to capture the biotinylated, phosphorylated substrate.

-

The plate is read in a scintillation counter to measure the amount of 33P incorporated into the substrate.

-

-

Data Analysis:

-

The IC50 value, the concentration of tepotinib that inhibits 50% of MET kinase activity, is calculated from the dose-response curve.

-

Cell Viability Assay (MTT/MTS/Resazurin)

This assay determines the effect of tepotinib on the viability and proliferation of cancer cell lines.

Methodology:

-

Cell Culture:

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[19]

-

The cells are then treated with a range of concentrations of tepotinib or a vehicle control.

-

After a specified incubation period (e.g., 48-72 hours), a viability reagent (MTT, MTS, or resazurin) is added to each well.[19]

-

The plates are incubated for a further period to allow for the conversion of the reagent by metabolically active cells.

-

The absorbance or fluorescence is measured using a plate reader.

-

-

Data Analysis:

-

The IC50 value, representing the concentration of tepotinib that reduces cell viability by 50%, is determined from the dose-response curve.

-

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of tepotinib in a living organism.

Methodology:

-

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID mice) are used.

-

-

Tumor Implantation:

-

Treatment:

-

Tumor Measurement and Analysis:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for p-MET).

-

-

Data Analysis:

-

Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

-

Detection of MET Exon 14 Skipping

Accurate identification of patients with METex14 skipping is crucial for targeted therapy with tepotinib.

Methodology (RT-PCR):

-

RNA Extraction:

-

Total RNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue or liquid biopsy samples.[3]

-

-

Reverse Transcription:

-

RNA is reverse transcribed into complementary DNA (cDNA).

-

-

PCR Amplification:

-

PCR is performed using primers that flank exon 14 of the MET gene.

-

-

Analysis:

Conclusion

This compound is a highly potent and selective MET inhibitor that effectively targets the dysregulated MET signaling pathway in cancers harboring MET alterations, particularly MET exon 14 skipping mutations. Its mechanism of action involves the direct inhibition of MET kinase activity, leading to the suppression of downstream oncogenic signaling and subsequent inhibition of tumor growth and survival. The robust clinical efficacy demonstrated in the VISION study underscores the therapeutic potential of tepotinib as a targeted therapy for patients with MET-driven cancers. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of MET-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. revvity.com [revvity.com]

- 3. Cost-Efficient and Easy to Perform PCR-Based Assay to Identify Met Exon 14 Skipping in Formalin-Fixed Paraffin-Embedded (FFPE) Non-Small Cell Lung Cancer (NSCLC) Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Brain penetration and efficacy of tepotinib in orthotopic patient-derived xenograft models of MET-driven non-small cell lung cancer brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assay in Summary_ki [bindingdb.org]

- 9. researchgate.net [researchgate.net]

- 10. asuragen.com [asuragen.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Cellosaurus cell line SNU-5 (CVCL_0078) [cellosaurus.org]

- 15. revvity.com [revvity.com]

- 16. Detection of MET Exon 14 Skipping Alterations in Lung Cancer Clinical Samples Using a PCR-Based Approach | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Proteomics analysis of MKN45 cell line before and after treatment with Lavender aqueous extract - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Preclinical Pharmacodynamics of Tepotinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacodynamics of tepotinib, a highly selective and potent MET inhibitor. The information presented herein is curated from a range of preclinical studies and is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug development.

Core Mechanism of Action

Tepotinib is an orally bioavailable, ATP-competitive, type Ib inhibitor of the MET receptor tyrosine kinase.[1][2] Aberrant MET signaling, driven by genetic alterations such as MET exon 14 (METex14) skipping mutations, MET amplification, or MET protein overexpression, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[3] These alterations lead to constitutive activation of the MET receptor, promoting tumor cell proliferation, survival, invasion, and metastasis.[4]

Tepotinib selectively binds to the MET kinase domain, inhibiting its autophosphorylation and subsequently blocking downstream signaling pathways, including the RAS/ERK, PI3K/AKT, and STAT pathways.[3][5] This targeted inhibition of MET signaling forms the basis of tepotinib's antitumor activity in preclinical models harboring MET alterations.

In Vitro Activity

Tepotinib has demonstrated potent and selective inhibitory activity against MET-driven cancer cell lines in various in vitro assays.

Table 1: In Vitro IC50 Values for Tepotinib

| Cell Line | Cancer Type | MET Alteration | IC50 (nmol/L) |

| Hs746T | Gastric Cancer | METex14 Skipping / MET Amplification | ~1.7 |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols: In Vitro Assays

-

Objective: To determine the concentration-dependent inhibitory effect of tepotinib on the growth of cancer cell lines.

-

Method:

-

Cancer cell lines with known MET alterations (e.g., Hs746T) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of tepotinib or vehicle control (e.g., DMSO).

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.

-

Absorbance or fluorescence is measured, and the data is used to calculate the half-maximal inhibitory concentration (IC50) value.

-

-

Objective: To assess the inhibitory effect of tepotinib on MET receptor phosphorylation.

-

Method:

-

MET-dependent cancer cells are treated with various concentrations of tepotinib or vehicle control for a defined period (e.g., 2-4 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated MET (p-MET) and total MET.

-

Following incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-MET band relative to the total MET band indicates the level of inhibition.

-

In Vivo Efficacy

Tepotinib has demonstrated significant, dose-dependent antitumor activity in a range of preclinical in vivo models, including cell line-derived xenografts (CDXs) and patient-derived xenografts (PDXs).

Table 2: In Vivo Antitumor Activity of Tepotinib in Xenograft Models

| Model Type | Cancer Type | MET Alteration | Tepotinib Dose (mg/kg/day) | Tumor Growth Inhibition/Regression |

| CDX (Hs746T) | Gastric Cancer | METex14 Skipping / MET Amplification | 3 | Effective tumor growth inhibition |

| CDX (Hs746T) | Gastric Cancer | METex14 Skipping / MET Amplification | 6 | Tumor regression |

| CDX (TPR-MET) | NIH-3T3 Fibroblasts | MET Fusion | 12.5 | Strong tumor growth inhibition |

| CDX (TPR-MET) | NIH-3T3 Fibroblasts | MET Fusion | 25 | Complete tumor regression in 4/8 mice |

| PDX (LU5349) | NSCLC Brain Metastasis | High MET Amplification | 125 | Mean tumor volume reduction of -84% |

| PDX (LU5406) | NSCLC Brain Metastasis | High MET Amplification | 125 | Mean tumor volume reduction of -63% |

Experimental Protocols: In Vivo Studies

-

Objective: To evaluate the antitumor efficacy of tepotinib in a subcutaneous tumor model.

-

Method:

-

Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with a suspension of cancer cells (e.g., Hs746T).

-

Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Tepotinib is administered orally once daily at specified doses. The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., Western blot for p-MET).

-

-

Objective: To assess the efficacy of tepotinib against brain metastases.

-

Method:

-

Patient-derived xenograft (PDX) cells from NSCLC brain metastases (e.g., LU5349, LU5406) are orthotopically implanted into the brains of immunocompromised mice.[6]

-

Intracranial tumor growth is monitored using imaging techniques such as magnetic resonance imaging (MRI).[6]

-

Once tumors are established, mice are treated with tepotinib or vehicle control.[6]

-

Tumor response is assessed by longitudinal MRI scans.[6]

-

Signaling Pathways and Experimental Workflows

Diagram 1: MET Signaling Pathway and Inhibition by Tepotinib

Caption: MET signaling pathway and the mechanism of action of tepotinib.

Diagram 2: In Vitro Experimental Workflow

Caption: Workflow for in vitro evaluation of tepotinib.

Diagram 3: In Vivo Xenograft Study Workflow

Caption: Workflow for in vivo xenograft studies with tepotinib.

Special Preclinical Models

Brain Metastasis Models

Tepotinib has shown the ability to penetrate the blood-brain barrier and exert antitumor activity in orthotopic brain metastasis models.[6] Preclinical studies in rats demonstrated that tepotinib achieves concentrations in the brain sufficient for intracranial target inhibition.[6] In orthotopic PDX models of NSCLC brain metastases with high MET amplification, tepotinib treatment resulted in significant tumor regression.[6]

EGFR TKI Resistance Models

MET amplification is a known mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in NSCLC.[7] Preclinical studies have demonstrated that tepotinib, in combination with EGFR TKIs, can overcome this resistance.[7] In xenograft models with acquired resistance to EGFR TKIs driven by MET amplification, the combination of tepotinib and an EGFR TKI led to complete tumor regression, whereas either agent alone was less effective.[7]

Conclusion

The preclinical pharmacodynamics of tepotinib robustly demonstrate its potent and selective inhibition of the MET signaling pathway in cancer models with MET alterations. The consistent antitumor activity observed in both in vitro and in vivo models, including challenging settings such as brain metastases and EGFR TKI resistance, provides a strong rationale for its clinical development and use in patients with MET-driven malignancies. This technical guide summarizes the key preclinical findings that have underpinned the successful clinical translation of tepotinib as a targeted therapy.

References

- 1. Tepotinib | C29H28N6O2 | CID 25171648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tepotinib [drugcentral.org]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. "Activity of tepotinib in brain metastases (BM): Preclinical models and" by S Viteri, J Mazieres et al. [digitalcommons.providence.org]

- 7. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tepotinib Hydrochloride: Solubility and Formulation for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and formulation of tepotinib hydrochloride for laboratory use. The following sections detail the physicochemical properties, solubility in various solvents, and protocols for preparing solutions for both in vitro and in vivo studies, facilitating the effective use of this potent and selective c-MET inhibitor in a research setting.

Physicochemical Properties of this compound

This compound is the salt form of tepotinib, an orally bioavailable inhibitor of the MET tyrosine kinase.[1][2] It is a white to off-white powder.[3] The molecular formula for this compound hydrate is C29H28N6O2·HCl·H2O, with a corresponding molecular weight of 547.05 g/mol .[3]

Solubility of this compound

The solubility of this compound has been characterized in a range of common laboratory solvents. The data, summarized in the table below, indicates good solubility in dimethyl sulfoxide (DMSO) and acidic aqueous solutions, with limited solubility in water and other organic solvents. It is important to note that for the free base form, tepotinib, solubility in water is reported as insoluble.[4]

| Solvent/Vehicle | Solubility (at 25°C unless otherwise specified) | Observations and Notes | Source(s) |

| Aqueous Solutions | |||

| Water | Very slightly soluble. One source indicates solubility of 17 mg/mL with warming. Another source states it is insoluble or <1 mg/mL. | The hydrochloride salt form may have slightly increased aqueous solubility compared to the free base. Warming may be required to achieve higher concentrations. Solubility is noted to decrease in the presence of chloride ions.[5] | [3][4] |

| Aqueous Hydrochloric Acid (25%) | Freely soluble | [3] | |

| Simulated Gastric Fluid | Practically insoluble | [5] | |

| Organic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Soluble. Reported values range from ~5 mg/mL to 17 mg/mL (34.51 mM). One source specifies 8.75 mg/mL with ultrasonic warming to 60°C. | DMSO is a common solvent for preparing stock solutions for in vitro assays. Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[6] | [3][4][6][7][8] |

| Ethanol | Slightly soluble. Reported as 6 mg/mL (12.18 mM). Another source indicates <1 mg/mL. | [3][4][7] | |

| Methanol | Slightly soluble | [3] | |

| 2-Propanol | Very slightly soluble | [3] | |

| Acetonitrile | Very slightly soluble | [3] | |

| Acetone | Practically insoluble | [3] | |

| Tetrahydrofuran | Practically insoluble | [3] | |

| In Vivo Formulations | |||

| 0.25% Aqueous Methocel | Used as a vehicle for oral administration in rat toxicity studies. | [3] | |

| 0.5% CMC-Na/saline water | 10 mg/mL (suspended solution, requires sonication) | A common vehicle for oral gavage in preclinical studies. | [8] |

| 5% DMSO + Corn Oil | 5 mg/mL | A clear solution can be prepared for in vivo administration. | [7] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.62 mg/mL (clear solution) | A multi-component vehicle suitable for achieving a clear solution for injection. | [8] |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 0.62 mg/mL (clear solution) | Use of a cyclodextrin can enhance aqueous solubility. | [8] |

Experimental Protocols

Preparation of a this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for in vitro experiments such as cell-based assays.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance

-

Vortex mixer

-

Pipettes

Procedure:

-

Calculate the required mass: Based on the molecular weight of this compound hydrate (547.05 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM stock solution, you will need 5.47 mg.

-

Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

-

Add DMSO: Add the desired volume of anhydrous, sterile DMSO to the tube.

-

Dissolve the compound: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[8] Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[9]

Formulation of this compound for In Vivo Oral Administration (Suspension)

This protocol provides a method for preparing a suspension of this compound in a vehicle containing carboxymethylcellulose sodium (CMC-Na) for oral gavage in animal models.

Materials:

-

This compound powder

-

Carboxymethylcellulose sodium (CMC-Na)

-

Sterile saline solution (0.9% NaCl)

-

Sterile tubes or beakers

-

Magnetic stirrer and stir bar or homogenizer

-

Calibrated balance

-

Graduated cylinders or pipettes

Procedure:

-

Prepare the vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile saline. To do this, slowly add 0.5 g of CMC-Na to 100 mL of saline while stirring vigorously to prevent clumping. Continue stirring until the CMC-Na is fully dissolved.

-

Calculate and weigh this compound: Determine the required amount of this compound for your desired dosing concentration and volume.

-

Prepare the suspension: Add the weighed this compound powder to the appropriate volume of the 0.5% CMC-Na vehicle.

-

Homogenize: Stir the mixture continuously using a magnetic stirrer or homogenize to ensure a uniform suspension. Sonication may also be used to aid in creating a fine suspension.[8]

-

Administration: Administer the suspension to the animals immediately after preparation, ensuring continuous stirring or vortexing between doses to maintain uniformity.

Mechanism of Action and Signaling Pathway

Tepotinib is a highly selective and potent ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[9][10] The binding of its ligand, hepatocyte growth factor (HGF), to c-MET triggers receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and STAT pathways, which are crucial for cell proliferation, survival, migration, and invasion.[9] Tepotinib effectively blocks this HGF-dependent signaling. Furthermore, in cancer cells with aberrant c-MET activation due to gene amplification or mutations (such as MET exon 14 skipping), tepotinib inhibits ligand-independent c-MET phosphorylation and downstream signaling.[9]

Experimental Workflow

The following diagram outlines a typical experimental workflow for utilizing this compound in a laboratory setting, from initial preparation to in vitro and in vivo evaluation.

References

- 1. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C29H31ClN6O3 | CID 46700774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]

- 4. selleckchem.com [selleckchem.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. selleckchem.com [selleckchem.com]

- 7. Tepotinib (EMD 1214063; MSC2156119) | c-MET inhibitor | CAS 1100598-32-0 | Buy Tepotinib (EMD 1214063; MSC2156119) from Supplier InvivoChem [invivochem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage In Vitro Evaluation of Tepotinib Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the early-stage in vitro evaluation of tepotinib, a potent and highly selective MET kinase inhibitor. Tepotinib has demonstrated significant therapeutic potential in cancers with aberrant MET signaling, particularly non-small cell lung cancer (NSCLC) with MET exon 14 skipping alterations.[1][2] This document outlines the fundamental signaling pathways, detailed experimental protocols for key assays, and a summary of quantitative data to guide researchers in their preclinical assessment of tepotinib's efficacy.

Introduction to Tepotinib and its Mechanism of Action

Tepotinib is an orally bioavailable, ATP-competitive inhibitor of the MET receptor tyrosine kinase.[3] The MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[1] Aberrant activation of this pathway, through mechanisms such as MET gene amplification, exon 14 skipping mutations, or overexpression, is a known driver of tumorigenesis in various cancers.[2][4]

Tepotinib is designed to specifically target and inhibit the kinase activity of MET, including its mutated variants.[1] By binding to the ATP-binding pocket of the MET kinase domain, tepotinib blocks its autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways.[4][5] This inhibition ultimately leads to a reduction in tumor cell growth, proliferation, and migration.[1]

Quantitative Data: In Vitro Efficacy of Tepotinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of tepotinib in various cancer cell lines, demonstrating its potent and selective activity against MET-driven cancers.

| Cell Line | Cancer Type | MET Alteration | IC50 (nM) | Reference |

| MKN-45 | Gastric Cancer | Amplification | 6 - 9 | [4][6] |

| SNU-620 | Gastric Cancer | Amplification | 9 | [4] |

| EBC-1 | Lung Cancer | Amplification | 9 | [6] |

| Hs746T | Gastric Cancer | MET exon 14 skipping | ~1-10 | [6] |

| A549 | Lung Cancer | HGF-dependent | 5.4 - 6 | [4][6] |

| NCI-H441 | Lung Cancer | HGF-dependent | ~0.1-1 | [6] |

| SNU-16 | Gastric Cancer | Non-MET dependent | 3000 | [4] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to evaluate the efficacy of tepotinib.

Cell Viability Assay (MTS Assay)

This assay determines the effect of tepotinib on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MKN-45, EBC-1)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Tepotinib (dissolved in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Tepotinib Treatment:

-

Prepare serial dilutions of tepotinib in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the tepotinib dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate for 72 hours at 37°C and 5% CO2.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of tepotinib concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blotting for MET Phosphorylation

This protocol details the detection of phosphorylated MET (p-MET) and total MET levels in cancer cells following tepotinib treatment to assess its target engagement.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

Tepotinib

-

Hepatocyte Growth Factor (HGF) (for HGF-dependent cell lines)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-p-MET (Tyr1234/1235), rabbit anti-MET, and mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

For HGF-dependent cell lines (e.g., A549), serum-starve the cells overnight.

-

Pre-treat cells with varying concentrations of tepotinib for 2-4 hours.

-

For HGF-dependent lines, stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes.

-

-

Protein Extraction and Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an 8% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-MET 1:1000, anti-MET 1:1000, anti-β-actin 1:5000) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Wash again and add ECL substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software and normalize p-MET and MET levels to the β-actin loading control.

-

Wound Healing (Scratch) Assay

This assay evaluates the effect of tepotinib on the migratory capacity of cancer cells.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

Tepotinib

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Protocol:

-

Cell Seeding:

-

Seed cells in 6-well plates and grow them to form a confluent monolayer.

-

-

Creating the "Wound":

-

Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

-

Gently wash the wells with PBS to remove detached cells.

-

-

Tepotinib Treatment:

-

Add fresh medium containing different concentrations of tepotinib or vehicle control to the respective wells.

-

-

Image Acquisition and Analysis:

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) at the same position.

-

Measure the width of the scratch at multiple points for each image.

-

Calculate the percentage of wound closure over time for each treatment condition. The formula is:

-

% Wound Closure = [ (Initial Wound Width - Wound Width at T) / Initial Wound Width ] * 100

-

-

Conclusion

The in vitro assays detailed in this guide provide a robust framework for the initial evaluation of tepotinib's efficacy. By systematically assessing its impact on cell viability, target phosphorylation, and cell migration, researchers can gain critical insights into its mechanism of action and preclinical potential. The provided protocols and quantitative data serve as a valuable resource for drug development professionals working on targeted cancer therapies. Consistent and reproducible experimental execution is paramount for generating high-quality data to inform further preclinical and clinical development of tepotinib and other MET inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]

- 3. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Wound healing assay | Abcam [abcam.com]

- 6. texaschildrens.org [texaschildrens.org]

Methodological & Application

Application Notes and Protocols for Determining Tepotinib IC50 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tepotinib is a potent and highly selective mesenchymal-epithelial transition (MET) factor tyrosine kinase inhibitor.[1][2][3] Dysregulation of the MET signaling pathway, through mechanisms such as MET gene amplification or mutations leading to MET exon 14 skipping, is a known driver in various cancers, including non-small cell lung cancer (NSCLC).[4][5][6][7][8][9] Tepotinib inhibits MET phosphorylation and downstream signaling, thereby impeding tumor cell proliferation, growth, and migration.[1][10] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound and is essential for preclinical drug development and for understanding the sensitivity of different cancer cell lines to a specific inhibitor.

These application notes provide a detailed protocol for determining the IC50 of tepotinib in cancer cell lines, guidance on data presentation, and a visual representation of the experimental workflow and the targeted signaling pathway.

Data Presentation: Tepotinib IC50 Values

The following table summarizes the reported IC50 values of tepotinib in various cancer cell lines, reflecting its potent and specific activity against MET-driven cancers.

| Cell Line | Cancer Type | MET Alteration | Assay Type | IC50 (nM) |

| Hs746T | Gastric Cancer | MET Exon 14 Skipping, MET Amplification | MET Phosphorylation Inhibition | 2.5[1] |

| GTL-16 | Gastric Cancer | MET Amplification | MET Phosphorylation Inhibition | 2.9[1] |

| EBC-1 | Lung Cancer | MET Amplification | c-Met Phosphorylation Inhibition | 9[2] |

| A549 | Lung Cancer | Wild-type MET (HGF-induced) | c-Met Phosphorylation Inhibition | 6[2] |

| MKN-45 | Gastric Cancer | MET Amplification | Cell Viability | < 1[2] |

| NCI-H441 | Lung Cancer | Wild-type MET (HGF-induced) | Cell Migration Inhibition | ~0.1 (initial inhibition)[2] |

Experimental Protocols

Protocol for Determining Tepotinib IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines the steps for determining the IC50 of tepotinib in a cancer cell line of interest.

1. Materials and Reagents:

-

Cancer cell line of interest (e.g., with known MET amplification or exon 14 skipping)

-

Tepotinib (EMD 1214063)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

96-well clear-bottom cell culture plates

-

Dimethyl sulfoxide (DMSO), sterile

-

Cell Viability Assay Reagent (e.g., MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit)

-

Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

-

Multichannel pipette

2. Cell Culture and Seeding:

-

Culture the selected cancer cell line in a T75 flask using standard sterile techniques until approximately 80-90% confluency.

-

Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well in 100 µL of medium for a 96-well plate).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

3. Tepotinib Preparation and Treatment:

-

Prepare a stock solution of tepotinib in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the tepotinib stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve. A typical 8-point dilution series might range from 0.1 nM to 10 µM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest tepotinib concentration) and a no-treatment control (medium only).

-

After the 24-hour incubation period, carefully remove the medium from the wells and add 100 µL of the prepared tepotinib dilutions and controls to the respective wells in triplicate.

-

Incubate the plate for an additional 72 hours (or a time point determined by cell doubling time) at 37°C and 5% CO2.

4. Cell Viability Assessment:

-

For MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

5. Data Analysis and IC50 Calculation:

-

Calculate the percentage of cell viability for each tepotinib concentration relative to the vehicle control (100% viability).

-

Percentage Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

-

-

Plot the percentage of cell viability against the logarithm of the tepotinib concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve using software such as GraphPad Prism or R.

-

The IC50 value is the concentration of tepotinib that results in a 50% reduction in cell viability, which can be interpolated from the fitted curve.

Mandatory Visualizations

MET Signaling Pathway

The following diagram illustrates the MET signaling pathway and the point of inhibition by tepotinib. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration. Tepotinib acts as a kinase inhibitor, blocking the phosphorylation of MET and thereby inhibiting these downstream effects.

Caption: The MET signaling pathway and the inhibitory action of tepotinib.

Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in the experimental workflow for determining the IC50 of tepotinib.

Caption: Experimental workflow for determining the IC50 of tepotinib.

References

- 1. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The Preclinical Pharmacology of Tepotinib-A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. Tepotinib in patients with non-small cell lung cancer with high-level MET amplification detected by liquid biopsy: VISION Cohort B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tepotinib Shows Activity in Patients With NSCLC and MET Exon 14 Skipping Mutation - The ASCO Post [ascopost.com]

- 7. The Current Landscape for METex14 Skipping Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A phase II study of tepotinib in patients with advanced solid cancers harboring MET exon 14 skipping mutations or amplification (KCSG AL19-17) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckgroup.com [merckgroup.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Tepotinib in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of tepotinib, a selective MET inhibitor, in in vivo mouse xenograft models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of tepotinib.

Introduction

Tepotinib is a potent and highly selective oral inhibitor of the MET receptor tyrosine kinase.[1] Aberrant MET signaling, through mechanisms such as MET exon 14 skipping alterations or MET amplification, is a key driver in various cancers, including non-small cell lung cancer (NSCLC).[2][3] Tepotinib inhibits MET phosphorylation, thereby blocking downstream signaling pathways like PI3K/AKT and MAPK, which are crucial for tumor cell proliferation, survival, and invasion.[4][5] Preclinical evaluation of tepotinib in mouse xenograft models is a critical step in understanding its antitumor activity and informing clinical development.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of tepotinib across different mouse xenograft models.

Table 1: Tepotinib Dosage and Efficacy in NSCLC Xenograft Models

| Cell Line | Mouse Strain | Dosage (mg/kg/day, oral) | Treatment Duration | Tumor Growth Inhibition (TGI) / Regression | Reference |

| EBC-1 (MET amplified) | Nude | 5 | Not Specified | Delayed tumor growth | [3] |

| EBC-1 (MET amplified) | Nude | 15 | Not Specified | Tumor growth inhibition, with complete regressions in 7/10 animals | [1] |

| EBC-1 (MET amplified) | Nude | 25 | Not Specified | Complete regression in 10/10 animals | [1] |

| EBC-1 (MET amplified) | Nude | 125 | Not Specified | Complete tumor regression | [3] |

| Hs746T (METex14 skipping/MET amplified) | Nude | 3 | 14 days | Effective tumor growth inhibition | [1][6] |

| Hs746T (METex14 skipping/MET amplified) | Nude | 6 | 14 days | Tumor regression | [1][6] |

| LU5349 (PDX, MET amplified) | Not Specified | 30 | Not Specified | -12% tumor volume change | [7] |

| LU5349 (PDX, MET amplified) | Not Specified | 125 | Not Specified | Pronounced tumor regression (-84% median tumor volume change) | [7] |

| LU5406 (PDX, MET amplified) | Not Specified | 30 | Not Specified | -88% tumor volume change | [7] |

| LU5406 (PDX, MET amplified) | Not Specified | 125 | Not Specified | Pronounced tumor regression (-63% median tumor volume change) | [7] |

Table 2: Tepotinib Dosage and Efficacy in Other Xenograft Models

| Cell Line | Cancer Type | Mouse Strain | Dosage (mg/kg/day, oral) | Treatment Duration | Efficacy | Reference |

| KP-4 | Pancreatic | BALB/c nude | 25 | 10 days | Tumor control/inhibition | [8] |

| KP-4 | Pancreatic | BALB/c nude | 200 | 10 days | Tumor control/inhibition | [8] |

Experimental Protocols

Tepotinib Formulation for Oral Administration

Materials:

-

Tepotinib powder

-

0.25% (w/v) aqueous Methocel (Methylcellulose) solution (or a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

-

Sterile water for injection

-

Magnetic stirrer and stir bar

-

Sterile tubes for storage

Procedure:

-

Calculate the required amount of tepotinib and vehicle based on the desired final concentration and the number of animals to be dosed.

-

Prepare a 0.25% Methocel solution by slowly adding the appropriate amount of Methocel powder to sterile water while stirring continuously until fully dissolved.

-

Weigh the required amount of tepotinib powder.

-

Gradually add the tepotinib powder to the prepared vehicle while vortexing or stirring to ensure a uniform suspension.

-

Continue to stir the suspension for a sufficient time to ensure homogeneity.

-

Store the formulation at 4°C and protect it from light. Before each use, ensure the suspension is thoroughly mixed.

Mouse Xenograft Model Establishment

Materials:

-

Human cancer cell lines (e.g., EBC-1, Hs746T, KP-4)

-

Immunodeficient mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old

-

Sterile phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest the cells during their exponential growth phase and wash them with sterile PBS.

-

Resuspend the cells in sterile PBS (or a mixture of PBS and Matrigel) at the desired concentration (typically 5 x 10^6 to 10 x 10^6 cells per 100-200 µL).

-

Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, begin measuring their dimensions using calipers 2-3 times per week.

-

Calculate the tumor volume using the formula: Volume = (length x width²) / 2 .

-

When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Tepotinib Administration and Efficacy Monitoring

Procedure:

-

Based on the experimental design, administer the prepared tepotinib formulation or vehicle control to the mice via oral gavage once daily.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Continue treatment for the specified duration (e.g., 14-28 days) or until the tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Signaling Pathways and Experimental Workflow

Tepotinib Mechanism of Action: MET Signaling Pathway

Tepotinib is a selective inhibitor of the MET receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. These pathways promote cell proliferation, survival, and migration. Tepotinib blocks the phosphorylation of MET, thereby inhibiting these downstream signals.

Downstream Signaling Inhibition: PI3K/AKT Pathway

The PI3K/AKT pathway is a critical downstream effector of MET signaling. Activated MET recruits and activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 serves as a docking site for AKT, leading to its activation. Activated AKT then phosphorylates a variety of downstream targets to promote cell survival and proliferation. By inhibiting MET phosphorylation, tepotinib effectively blocks the activation of this pro-survival pathway.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines the typical workflow for evaluating the efficacy of tepotinib in a mouse xenograft model.

References

- 1. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xenograft.org [xenograft.org]

- 3. SHP2 Inhibition Influences Therapeutic Response to Tepotinib in Tumors with MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Translational pharmacokinetic-pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pmda.go.jp [pmda.go.jp]

- 7. Brain penetration and efficacy of tepotinib in orthotopic patient-derived xenograft models of MET-driven non-small cell lung cancer brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing Tepotinib in Patient-Derived Xenograft (PDX) Models of Non-Small Cell Lung Cancer (NSCLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tepotinib is a potent and highly selective oral MET inhibitor that has demonstrated significant antitumor activity in non-small cell lung cancer (NSCLC) harboring MET alterations.[1][2][3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a crucial preclinical platform for evaluating targeted therapies like tepotinib. These models preserve the histological and genetic characteristics of the original tumor, offering a more predictive in vivo system for assessing drug efficacy and investigating mechanisms of response and resistance.

These application notes provide detailed protocols for utilizing tepotinib in NSCLC PDX models, from model generation to therapeutic evaluation and biomarker analysis.

I. Quantitative Data Summary: Efficacy of Tepotinib in NSCLC PDX Models

The following table summarizes the antitumor activity of tepotinib in various NSCLC PDX models with MET alterations.

| PDX Model | MET Alteration | Tepotinib Dose (mg/kg, QD) | Treatment Duration (days) | Tumor Growth Inhibition (%) | Change in Tumor Volume (mm³) | Citation(s) |

| LU5349 | High-level MET amplification | 125 | 16 | Not Reported | From ~109.3 to 5.5 | [4] |

| LU5406 | High-level MET amplification | 125 | Not Reported | Not Reported | Significant Regression | [4] |

| KP-4 (Cell-line Xenograft) | MET pathway activation | ≥25 | Not Reported | Tumor control/inhibition | Not specified | [1] |

II. Signaling Pathways and Experimental Workflows

A. MET Signaling Pathway and Tepotinib's Mechanism of Action

Tepotinib functions by inhibiting the MET receptor tyrosine kinase, thereby blocking downstream signaling pathways crucial for tumor cell proliferation, survival, and invasion. The diagram below illustrates the MET signaling cascade and the point of intervention by tepotinib.

Caption: MET signaling pathway and the inhibitory action of tepotinib.

B. Experimental Workflow for Tepotinib Evaluation in NSCLC PDX Models

The following diagram outlines the key steps in a typical preclinical study evaluating tepotinib in NSCLC PDX models.

Caption: Experimental workflow for tepotinib efficacy studies in NSCLC PDX models.

III. Experimental Protocols

A. Protocol for Generation of NSCLC Patient-Derived Xenograft (PDX) Models

This protocol details the steps for establishing NSCLC PDX models from fresh patient tumor tissue.

Materials:

-

Fresh NSCLC tumor tissue, collected in sterile transport medium (e.g., RPMI-1640) on ice.

-

Immunodeficient mice (e.g., NOD-scid GAMMA (NSG) or similar).

-

Sterile surgical instruments.

-

Phosphate-buffered saline (PBS).

-

Matrigel (optional).

-

Anesthesia (e.g., isoflurane).

-

Analgesics.

Procedure:

-

Tissue Processing:

-

All procedures should be performed in a sterile biosafety cabinet.

-

Wash the tumor tissue with cold, sterile PBS to remove any blood or necrotic tissue.

-

Mince the tumor into small fragments of approximately 2-3 mm³.[5]

-

-

Animal Preparation:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane.

-

Shave and sterilize the implantation site (e.g., flank) with an antiseptic solution.

-

-

Tumor Implantation:

-

Make a small incision (approximately 5 mm) in the skin.

-

Create a subcutaneous pocket using blunt dissection.

-

(Optional) Mix the tumor fragments with Matrigel (50-100 µL) to enhance engraftment.

-

Implant one to two tumor fragments into the subcutaneous pocket.

-

Close the incision with surgical clips or sutures.

-

-

Post-Operative Care and Monitoring:

-

Administer analgesics as per institutional guidelines.

-

Monitor the mice regularly for tumor growth, body weight, and overall health.

-

Tumor volume can be measured using calipers with the formula: (Length x Width²) / 2.

-

-

Passaging:

-

When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse.

-

Aseptically resect the tumor and process it as described in step 1 for implantation into the next generation of mice.

-

B. Protocol for Tepotinib Administration in NSCLC PDX Models

This protocol describes the oral administration of tepotinib to mice bearing NSCLC PDX tumors.

Materials:

-

Tepotinib.

-

Vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose in water).

-

Oral gavage needles.

-

Syringes.

-

Balance.

Procedure:

-

Drug Formulation:

-

Prepare a suspension of tepotinib in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous by vortexing or sonicating before each use.

-

-

Dosing:

-

Administration:

-

Administer the tepotinib suspension or vehicle control to the mice via oral gavage.

-

-

Monitoring:

-

Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or altered grooming.

-

Measure tumor volume and body weight 2-3 times per week.

-

C. Protocol for Immunohistochemistry (IHC) Analysis

This protocol provides a general guideline for performing IHC staining for phospho-MET (pMET) and Ki67 on formalin-fixed, paraffin-embedded (FFPE) NSCLC PDX tumor tissue.

Materials:

-

FFPE tumor tissue sections (4-5 µm).

-

Xylene and graded ethanol series for deparaffinization and rehydration.

-

Antigen retrieval solution (e.g., citrate buffer pH 6.0 or Tris-EDTA buffer pH 9.0).

-

Hydrogen peroxide (3%) for blocking endogenous peroxidase activity.

-

Blocking buffer (e.g., PBS with 5% goat serum).

-

Primary antibodies:

-

HRP-conjugated secondary antibody.

-

DAB chromogen substrate kit.

-

Hematoxylin for counterstaining.

-

Mounting medium.

Procedure:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing the slides in the appropriate antigen retrieval solution and heating in a water bath or pressure cooker.[6] The optimal buffer and heating time should be determined for each antibody.

-

-

Peroxidase Blocking:

-

Blocking:

-

Incubate the slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies to their optimal concentration in blocking buffer.

-

Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the slides with PBS.

-

Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

-

-

Signal Detection:

-

Wash the slides with PBS.

-

Incubate with the DAB chromogen substrate until the desired stain intensity develops.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain the slides with hematoxylin.

-

Dehydrate the slides through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Image Analysis and Quantification:

-

Stained slides should be scanned and analyzed using appropriate image analysis software.

-

For pMET, the intensity and localization (membranous vs. cytoplasmic) of staining should be assessed.

-

For Ki67, the percentage of positively stained nuclei provides a proliferative index.

References

- 1. Translational pharmacokinetic‐pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Translational pharmacokinetic-pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tepotinib in patients with non-small cell lung cancer with high-level MET amplification detected by liquid biopsy: VISION Cohort B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sysy-histosure.com [sysy-histosure.com]

- 6. dbbiotech.com [dbbiotech.com]

- 7. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]

Application of Tepotinib in Orthotopic Brain Metastasis Models: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the MET inhibitor, tepotinib, in preclinical orthotopic brain metastasis models. The information is compiled from peer-reviewed studies and is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanisms of tepotinib in the context of central nervous system (CNS) metastases.

Introduction

Brain metastases represent a significant challenge in oncology, with limited therapeutic options due to the protective nature of the blood-brain barrier (BBB). The c-Met proto-oncogene, which encodes a receptor tyrosine kinase, has been identified as a key driver in the progression of various cancers, including the development of brain metastases.[1][2] Aberrant c-Met signaling can promote tumor cell growth, invasion, and angiogenesis within the brain microenvironment.[1][3] Tepotinib is a potent and highly selective, orally bioavailable MET inhibitor that has demonstrated the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain metastases.[4][5][6] Preclinical studies using orthotopic brain metastasis models have been instrumental in demonstrating the intracranial activity of tepotinib.[4][7]

Data Presentation

The following tables summarize key quantitative data from preclinical studies investigating tepotinib in orthotopic brain metastasis models.

Table 1: Tepotinib Pharmacokinetics in Preclinical Models

| Species | Tepotinib Concentration (Brain) | Tepotinib Concentration (Plasma) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Reference |

| Wistar Rats | 505 ± 22 ng/g | 177 ± 20 ng/mL | 0.25 | [4] |

This data indicates that tepotinib effectively penetrates the brain, with total concentrations being 2.87-fold higher in the brain than in plasma in rats.[4]

Table 2: Efficacy of Tepotinib in Orthotopic Patient-Derived Xenograft (PDX) Models of NSCLC Brain Metastases

| PDX Model | MET Alteration | Tepotinib Dose | Treatment Duration | Change in Tumor Volume (%) | Reference |

| LU5349 | High-level MET amplification | 125 mg/kg/day | 16 days | -84% (median) | [4][7] |

| LU5406 | High-level MET amplification | 125 mg/kg/day | Not Specified | -63% (median) | [4] |

| LU5349 | High-level MET amplification | 30 mg/kg/day (suboptimal dose) | Not Specified | -12% | [4] |

| LU5406 | High-level MET amplification | 30 mg/kg/day (suboptimal dose) | Not Specified | -88% | [4] |

These findings demonstrate significant tumor regression, including complete or near-complete responses, in MET-amplified orthotopic brain metastasis models treated with a clinically relevant dose of tepotinib.[4][7]

Table 3: Comparison of MET Inhibitors in an Orthotopic NSCLC Brain Metastasis PDX Model (LU5349)

| Treatment | Change in Tumor Volume (%) | Reference |

| Tepotinib | -84% | [7] |

| Capmatinib | -63% | [7] |

| Savolitinib | -13% | [7] |

| Crizotinib | +88% | [7] |

This comparative study highlights the potent anti-tumor activity of tepotinib in an orthotopic brain metastasis model compared to other MET inhibitors.[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of tepotinib in orthotopic brain metastasis models.

Protocol 1: Establishment of Orthotopic Brain Metastasis Patient-Derived Xenograft (PDX) Models

This protocol describes the intracranial implantation of tumor cells from patient-derived xenografts into immunodeficient mice.

Materials:

-

Patient-derived xenograft (PDX) tissue from brain metastases with confirmed MET amplification.

-

Immunodeficient mice (e.g., NOD-SCID).

-

Stereotactic apparatus.

-

Hamilton syringe with a 26-gauge needle.

-

Anesthesia machine with isoflurane.

-

Surgical tools (scalpel, forceps, etc.).

-

Bone wax.

-

Suturing material.

-

Cell culture medium (e.g., DMEM/F12).

-

Collagenase/Dispase.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Tumor Tissue Preparation:

-

Aseptically dissect fresh PDX tumor tissue.

-

Mechanically mince the tissue into small fragments.

-

Digest the tissue with an enzymatic solution (e.g., collagenase/dispase) to obtain a single-cell suspension.

-

Wash the cells with PBS and resuspend in an appropriate medium at a concentration of 1 x 10^5 cells/µL.

-

-

Stereotactic Intracranial Injection:

-

Anesthetize the mouse using isoflurane.

-

Secure the mouse in a stereotactic frame.

-

Make a sagittal incision in the scalp to expose the skull.

-

Using a dental drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).

-

Slowly lower the Hamilton syringe needle to a specific depth into the brain parenchyma (e.g., 3 mm).[8]

-

Inject 2-5 µL of the tumor cell suspension at a rate of 0.5 µL/min.

-

Leave the needle in place for 5-10 minutes post-injection to prevent reflux.[8]

-

Slowly withdraw the needle.

-

Seal the burr hole with bone wax and suture the scalp incision.

-

-

Post-operative Care:

-

Monitor the animals for recovery from anesthesia and any neurological deficits.

-

Provide post-operative analgesia as required.

-

Protocol 2: Tepotinib Administration and Efficacy Evaluation

This protocol outlines the treatment of tumor-bearing mice with tepotinib and the assessment of its anti-tumor effects.

Materials:

-

Tepotinib (formulated for oral gavage).

-

Vehicle control (e.g., 0.5% hydroxypropyl methylcellulose).

-

Oral gavage needles.

-

Magnetic Resonance Imaging (MRI) system with a small animal coil.

-

Gadolinium-based contrast agent (for some imaging).

-

Calipers.

Procedure:

-

Tumor Growth Monitoring:

-

Once tumors are established (detectable by MRI, typically 2-3 weeks post-implantation), randomize the mice into treatment and control groups.

-

-

Tepotinib Administration:

-

Administer tepotinib orally via gavage at the desired dose (e.g., 125 mg/kg) once daily.[4]

-

Administer the vehicle control to the control group using the same schedule.

-

-

Efficacy Assessment:

-

Monitor tumor growth using MRI (e.g., T2-weighted imaging) at regular intervals (e.g., weekly).

-

Measure tumor volume from the MRI scans.

-

The change in tumor volume is calculated as: %TV = 100 x (V_final - V_initial) / V_initial.

-

Monitor animal body weight and overall health status throughout the study.

-

-

Pharmacodynamic and Histological Analysis (at study endpoint):

-

Euthanize the mice and collect brain tissue.

-

Fix the tissue in formalin and embed in paraffin for immunohistochemical analysis of biomarkers such as p-MET, Ki67, and cleaved caspase-3.

-

Alternatively, snap-freeze the tissue for western blot or other molecular analyses.

-

Mandatory Visualizations

c-Met Signaling Pathway in Brain Metastasis

References

- 1. Activation of the c-Met pathway mobilizes an inflammatory network in the brain microenvironment to promote brain metastasis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the c-Met Pathway Mobilizes an Inflammatory Network in the Brain Microenvironment to Promote Brain Metastasis of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Brain penetration and efficacy of tepotinib in orthotopic patient-derived xenograft models of MET-driven non-small cell lung cancer brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tepotinib Efficacy and Safety in Patients with MET Exon 14 Skipping NSCLC: Outcomes in Patient Subgroups from the VISION Study with Relevance for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Intracranial Orthotopic Model: A Procedure to Implant Cancer Cells in Mouse Brain [jove.com]

Application Note: Western Blot Protocol for Monitoring p-MET Inhibition by Tepotinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase is a critical driver in the progression of various cancers, including non-small cell lung cancer (NSCLC).[1] Aberrant MET signaling, often due to gene amplification or mutations such as exon 14 skipping, leads to increased tumor cell proliferation, survival, and invasion.[2][3] Tepotinib is a potent and highly selective oral MET inhibitor that targets the kinase activity of MET, thereby blocking downstream signaling pathways.[2][4] This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of tepotinib on MET phosphorylation at tyrosines 1234 and 1235 (p-MET), key markers of MET activation.[1][3]

MET Signaling Pathway and Tepotinib's Mechanism of Action

Upon binding its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and undergoes autophosphorylation at key tyrosine residues (Tyr1234 and Tyr1235) within its kinase domain.[1][3] This phosphorylation event activates MET and initiates downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which promote cell growth and survival.[1] Tepotinib acts as an ATP-competitive inhibitor, binding to the MET kinase domain and preventing this critical autophosphorylation, thus inhibiting MET signaling.[3]

References

- 1. Unveiling the Role of HGF/c-Met Signaling in Non-Small Cell Lung Cancer Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tepotinib for advanced non-small-cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exposure-response analyses for the MET inhibitor tepotinib including patients in the pivotal VISION trial: support for dosage recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability and Apoptosis Assays with Tepotinib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tepotinib is a potent and highly selective oral MET inhibitor that targets MET receptor tyrosine kinase alterations, including MET exon 14 (METex14) skipping mutations and MET amplification.[1][2][3] Aberrant MET signaling promotes tumor cell proliferation, survival, invasion, and metastasis, making it a critical target in oncology.[1][2] Tepotinib blocks the autophosphorylation of the MET receptor, thereby inhibiting downstream signaling pathways such as RAS/ERK, PI3K/AKT, and STAT, which ultimately leads to a reduction in tumor cell proliferation and survival.[3] These application notes provide detailed protocols for assessing the impact of tepotinib treatment on cell viability and apoptosis, crucial for preclinical evaluation and understanding its mechanism of action.

Mechanism of Action: Tepotinib-Mediated Inhibition of MET Signaling

Tepotinib functions by binding to the kinase domain of the MET receptor, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[3] In cancer cells with MET alterations, this targeted inhibition effectively curtails the oncogenic signals that drive cell growth and survival.

Caption: Tepotinib inhibits the HGF/MET signaling pathway.

Quantitative Data Summary

The following tables summarize the effects of tepotinib on cell viability and clinical outcomes.

Table 1: In Vitro Cell Viability after Tepotinib Treatment

| Cell Line | Assay Type | IC50 | Reference |

| NCI-H460 | Not Specified | > 10 µM | [4] |

| NCI-H460/TPT10 | Not Specified | > 10 µM | [4] |

| Human Lung Cancer Cell Lines | Viability Assay | IC50 increase factor of 10-20 under washout conditions | [5] |

Table 2: Clinical Efficacy of Tepotinib in NSCLC Patients with METex14 Skipping

| Study/Cohort | Number of Patients | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Reference |

| VISION (Phase 2) | 152 | 46% | 11.1 months | 8.5 months | |

| VISION (Treatment-Naïve) | 69 | 44.9% | 10.8 months | 8.5 months | |

| VISION (Previously Treated) | 83 | 44.6% | 11.1 months | 10.9 months | |

| VISION Cohort B (Liquid Biopsy) | 24 | 41.7% | 14.3 months | 4.2 months | [6] |

Table 3: Clinical Efficacy of Tepotinib in Japanese NSCLC Patients with METex14 Skipping (VISION Sub-analysis)

| Metric | Value |

| Objective Response Rate (ORR) | 60.0% |

| Median Duration of Response (DOR) | 9.9 months |

| Median Progression-Free Survival (PFS) | 11.0 months |

Experimental Protocols

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic effects of tepotinib on cancer cell lines.

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[7]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[7]

-

Tepotinib Treatment: Prepare serial dilutions of tepotinib in culture medium. Remove the old medium from the wells and add 100 µL of the tepotinib dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

Caption: Workflow for the MTT cell viability assay.

This assay quantifies ATP, an indicator of metabolically active cells.

Protocol:

-

Cell Seeding: Follow the same procedure as for the MTT assay.

-

Tepotinib Treatment: Treat cells with a range of tepotinib concentrations as described above.